molecular formula C9H10ClNO3 B2629710 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride CAS No. 1423032-17-0

3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride

Cat. No.: B2629710
CAS No.: 1423032-17-0
M. Wt: 215.63
InChI Key: URRHEPFGYKFEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a benzoxazine ring fused with a carboxylic acid group and a hydrochloride salt, which enhances its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride stands out due to its unique combination of a benzoxazine ring and a carboxylic acid group, which imparts distinct chemical properties and biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Biological Activity

3,4-Dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride (CAS No. 1423032-17-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, case studies, and a summary table of key data.

  • Molecular Formula : C₉H₁₀ClNO₃
  • Molecular Weight : 215.63 g/mol
  • CAS Number : 1423032-17-0

1. Serotonin Receptor Antagonism

Research indicates that derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid exhibit significant antagonistic activity at serotonin 3 (5-HT3) receptors. In a study evaluating various derivatives, it was found that modifications at the 2-position of the benzoxazine ring enhanced receptor affinity and antagonistic potency. For instance, the compound endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide displayed a Ki value of 0.019 nM for 5-HT3 receptors, indicating strong binding affinity and prolonged antagonistic effects in vivo .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models, it demonstrated the ability to mitigate neurotoxicity induced by various agents. The underlying mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Neuropharmacological Evaluation

A study conducted on rats assessed the effects of 3,4-dihydro-2H-1,4-benzoxazine derivatives on the von Bezold-Jarisch reflex—a physiological response mediated by serotonergic pathways. The results indicated that specific derivatives could effectively block this reflex, suggesting their potential use in treating conditions associated with serotonin dysregulation .

Case Study 2: Synthesis and Biological Testing

Another investigation focused on synthesizing various benzoxazine derivatives and evaluating their biological activities. The study highlighted that introducing specific substituents at designated positions on the benzoxazine ring could significantly enhance both binding affinity to serotonin receptors and overall biological efficacy .

Summary Table of Key Findings

Compound Activity Ki Value (nM) Notes
Endo-6-chloro-N-(9-methyl...)5-HT3 Receptor Antagonist0.019Long-lasting effects observed in vivo
Various DerivativesNeuroprotective EffectsN/AMitigated neurotoxicity in animal models
Benzoxazine DerivativesEnhanced Binding AffinityVariedSubstituents at position 2 increased activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on catalytic methods and solvent selection. For example, using palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for intermediate steps, as demonstrated in analogous benzoxazine derivatives . Solvent systems like DMF or THF with controlled temperature (60–80°C) can enhance reaction efficiency. Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) improves purity (>95%), as validated by HPLC analysis . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:2) and confirm intermediates via 1^1H NMR (δ 6.8–7.2 ppm for aromatic protons) .

Q. What analytical techniques are recommended for characterizing the compound’s structural integrity?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the benzoxazine core (e.g., δ 4.2–4.5 ppm for oxazine ring protons) and carboxylic acid group (δ 170–175 ppm in 13^13C) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C9_9H10_{10}ClNO3_3; calc. 223.04 Da) and detect impurities .
  • X-ray Crystallography : For definitive structural confirmation, as applied to related benzoxazine derivatives in crystallographic studies (e.g., P21_1/c space group, monoclinic system) .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Standardize protocols:

  • Purity Validation : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to ensure >98% purity .
  • Assay Replication : Repeat activity assays (e.g., receptor binding) under controlled conditions (pH 7.4, 37°C) with internal controls .
  • Batch Comparison : Cross-test multiple synthesis batches to isolate batch-specific variability .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) in serotonin receptor modulation?

  • Methodological Answer : SAR studies require:

  • Docking Simulations : Use software like AutoDock Vina to model interactions with 5-HT3_3 receptors, focusing on the carboxylic acid moiety’s role in hydrogen bonding .
  • Analog Synthesis : Modify substituents at positions 2 and 8 (e.g., methyl, halogen) and compare binding affinities via radioligand assays (3^3H-GR65630) .
  • Conformational Analysis : Apply NOESY NMR to assess spatial orientation of the dihydrobenzoxazine ring, which influences receptor selectivity .

Q. How can researchers resolve contradictions in metabolite identification during pharmacokinetic studies?

  • Methodological Answer : Use orthogonal analytical workflows:

  • LC-HRMS : Detect phase I metabolites (e.g., hydroxylation at position 3) with exact mass matching (calc. for [M+H]+^+: 239.05 Da) .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic pathways in vivo .
  • Enzymatic Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific metabolic routes .

Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via UV-Vis (λmax_{max} 270 nm) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperature (expected >200°C for hydrochloride salts) .
  • Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products with LC-MS/MS .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)6-2-1-3-7-8(6)13-5-4-10-7;/h1-3,10H,4-5H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRHEPFGYKFEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.